4-methyl-N-[2-(4-morpholinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[2-(4-morpholinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1994 by a team of researchers at Merck & Co. Inc. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
MPEP selectively blocks the activity of 4-methyl-N-[2-(4-morpholinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide, a type of glutamate receptor that is involved in various physiological and pathological processes in the brain. By blocking 4-methyl-N-[2-(4-morpholinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide, MPEP reduces the excitability of neurons and modulates the release of neurotransmitters, such as dopamine and glutamate.
Biochemical and Physiological Effects:
MPEP has been shown to have a wide range of biochemical and physiological effects in the brain. It reduces the release of glutamate and dopamine, two neurotransmitters that are involved in various neurological and psychiatric disorders. MPEP also modulates the activity of ion channels and reduces the excitability of neurons. These effects contribute to the therapeutic potential of MPEP in various neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
MPEP has several advantages for lab experiments. It is highly selective for 4-methyl-N-[2-(4-morpholinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide and does not interact with other glutamate receptors. It is also relatively stable and can be easily administered to animals. However, MPEP has some limitations as well. It has poor solubility in water and requires the use of organic solvents for administration. It also has a relatively short half-life and needs to be administered frequently to maintain its therapeutic effects.
Future Directions
There are several future directions for the study of MPEP. One potential application is in the treatment of drug addiction. MPEP has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin. Another potential application is in the treatment of schizophrenia. MPEP has been shown to reduce the symptoms of schizophrenia in preclinical studies. Finally, MPEP may have potential therapeutic applications in other neurological and psychiatric disorders, such as Alzheimer's disease and Parkinson's disease.
Synthesis Methods
MPEP can be synthesized using a multi-step process starting from 4-methylbenzenesulfonyl chloride and 4-morpholineethanamine. The final product is obtained by reacting the intermediate with 1-pyrrolidinecarboxaldehyde. The overall yield of the synthesis is around 20%.
Scientific Research Applications
MPEP has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing anxiety, depression, and drug addiction in preclinical studies. MPEP has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
properties
IUPAC Name |
(NE)-4-methyl-N-(2-morpholin-4-yl-1-pyrrolidin-1-ylethylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-15-4-6-16(7-5-15)24(21,22)18-17(20-8-2-3-9-20)14-19-10-12-23-13-11-19/h4-7H,2-3,8-14H2,1H3/b18-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZYNAOKZFTXTA-ISLYRVAYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(CN2CCOCC2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\CN2CCOCC2)/N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[(1E)-2-(morpholin-4-yl)-1-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.